2-Pyridylacetic acid, also known as 2-(pyridin-2-yl)acetic acid, is a heterocyclic carboxylic acid. It is primarily recognized as the major metabolite of betahistine, a drug used to treat Ménière's disease. While 2-pyridylacetic acid itself doesn't possess proven pharmacological activity, its presence in biological systems and its structural similarity to other bioactive molecules make it a subject of interest for various research applications. [, ]
2-Pyridineacetic acid is derived from pyridine, a basic heterocyclic organic compound. It belongs to the broader category of carboxylic acids due to the presence of the carboxyl functional group. The compound can be synthesized through various methods, including hydrolysis of 2-cyanopyridine and other multi-step synthetic routes.
The synthesis of 2-pyridineacetic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can yield various derivatives.
The molecular structure of 2-pyridineacetic acid consists of a pyridine ring bonded to an acetic acid moiety. Key structural features include:
This structure contributes to its chemical reactivity and interactions with biological systems.
2-Pyridineacetic acid participates in various chemical reactions, including:
These reactions are significant in organic synthesis, allowing for the creation of more complex molecules.
The mechanism of action for 2-pyridineacetic acid primarily relates to its role as a ligand in biological systems:
Understanding these mechanisms is crucial for developing therapeutic applications.
The physical and chemical properties of 2-pyridineacetic acid include:
These properties are essential for handling and application in laboratory settings.
2-Pyridineacetic acid finds numerous applications across various fields:
The versatility of this compound underscores its importance in both research and industrial applications, making it a valuable subject for further study.
2-Pyridineacetic acid (2-PAA) was first identified as a metabolite of betahistine, an antivertigo drug developed in Europe in 1970 for Ménière's disease. Its characterization emerged from studies on betahistine hydrochloride (marketed as Serc or Betaserc), where 2-PAA was detected as a key biotransformation product [1]. The compound gained attention due to its structural relationship to pyridine-based bioactive molecules, though its specific discovery timeline remains less documented than its pharmacological parent. Early research prioritized its role in drug metabolism over de novo synthesis, positioning it as a biological intermediate rather than a deliberately designed therapeutic agent .
2-Pyridineacetic acid belongs to the pyridine derivative class, characterized by a six-membered heteroaromatic ring with one nitrogen atom. Its systematic IUPAC name is 2-(pyridin-2-yl)acetic acid, reflecting the acetic acid moiety bonded to the pyridine ring at carbon 2. Key synonyms include 2-pyridylacetic acid and pyridin-2-ylacetate [1] . The structure features a carboxylic acid functional group attached to the α-carbon of the pyridine ring, enabling diverse chemical modifications. Its canonical SMILES notation is OC(=O)CC1=CC=CC=N1
, and it has the molecular formula C₇H₇NO₂ (molecular weight: 137.14 g/mol) [1] .
As a versatile building block, 2-PAA bridges organic synthesis and drug design. Its pyridine ring confers water solubility and moderate basicity (pKa ~4.67), while the carboxylic acid allows conjugation or salt formation [1] [5]. In medicinal chemistry, it serves as:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7